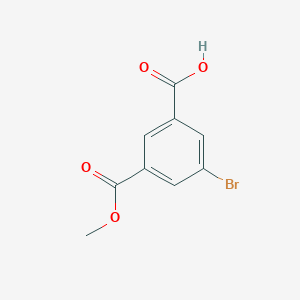

3-Bromo-5-(methoxycarbonyl)benzoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-5-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO4/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXJVAGZPJKDGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626694 | |

| Record name | 3-Bromo-5-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161796-10-7 | |

| Record name | 3-Bromo-5-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-(methoxycarbonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(methoxycarbonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(methoxycarbonyl)benzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key building block in the synthesis of a variety of complex organic molecules, including pharmaceuticals and materials with novel properties. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester at the meta positions of a brominated benzene ring, allows for selective chemical modifications, making it an attractive intermediate in multistep synthetic routes. This technical guide provides a comprehensive overview of a reliable and efficient two-step synthesis of 3-Bromo-5-(methoxycarbonyl)benzoic acid, commencing from commercially available 5-bromoisophthalic acid. This document includes detailed experimental protocols, tabulated quantitative data, and a visual representation of the synthetic pathway to facilitate its application in a laboratory setting.

Synthesis Overview

The synthesis of 3-Bromo-5-(methoxycarbonyl)benzoic acid is achieved through a two-step process:

-

Esterification: The synthesis begins with the Fischer esterification of 5-bromoisophthalic acid to produce dimethyl 5-bromoisophthalate. This reaction is typically carried out in methanol with a catalytic amount of strong acid.

-

Selective Monohydrolysis: The subsequent step involves the selective hydrolysis of one of the two methyl ester groups of dimethyl 5-bromoisophthalate to yield the desired product, 3-Bromo-5-(methoxycarbonyl)benzoic acid. This is achieved under carefully controlled basic conditions to favor the formation of the monoacid.

Experimental Protocols

Step 1: Synthesis of Dimethyl 5-bromoisophthalate

Reaction Scheme:

Caption: Fischer esterification of 5-bromoisophthalic acid.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Bromoisophthalic acid | 245.02 | 110 g | 0.45 |

| Methanol (anhydrous) | 32.04 | 500 mL | - |

| Concentrated Sulfuric Acid | 98.08 | 10 g | - |

| 5% Sodium Bicarbonate Solution | - | As needed | - |

| Distilled Water | - | ~3 L | - |

Procedure:

-

To a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 5-bromoisophthalic acid (110 g, 0.45 mol), anhydrous methanol (500 mL), and concentrated sulfuric acid (10 g).[1]

-

Heat the reaction mixture to reflux with constant stirring and maintain for 6 hours.[1]

-

After 6 hours, allow the mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into 1 L of distilled water with stirring.

-

Neutralize the resulting mixture to a pH of 7-8 by the dropwise addition of a 5% aqueous sodium bicarbonate solution.

-

Collect the white precipitate by filtration.

-

Wash the solid twice with 1 L of distilled water for each wash.[1]

-

Dry the resulting white solid in a vacuum oven at 50°C for 48 hours to yield dimethyl 5-bromoisophthalate.[1]

Quantitative Data:

| Product | Form | Yield | Purity | Melting Point |

| Dimethyl 5-bromoisophthalate | White solid | 109 g (89%)[1] | >98% | 85-89 °C |

Step 2: Synthesis of 3-Bromo-5-(methoxycarbonyl)benzoic acid

Reaction Scheme:

References

An In-depth Technical Guide to 3-Bromo-5-(methoxycarbonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-5-(methoxycarbonyl)benzoic acid, a key chemical intermediate in synthetic organic chemistry and drug discovery. This document details its chemical and physical properties, outlines a representative experimental protocol for its synthesis, and explores its applications in the development of bioactive molecules.

Core Properties and Data

3-Bromo-5-(methoxycarbonyl)benzoic acid, with the CAS Number 161796-10-7 , is a halogenated aromatic carboxylic acid. Its structure incorporates a bromine atom and a methoxycarbonyl group on the benzene ring, making it a versatile building block for further chemical modifications.

Physicochemical Data

The key quantitative properties of 3-Bromo-5-(methoxycarbonyl)benzoic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 161796-10-7 | [cite: N/A] |

| Molecular Formula | C₉H₇BrO₄ | [cite: N/A] |

| Molecular Weight | 259.05 g/mol | [cite: N/A] |

| Melting Point | 191-193 °C | [cite: N/A] |

| Boiling Point (Predicted) | 385.3 ± 32.0 °C | [cite: N/A] |

| Density (Predicted) | 1.660 ± 0.06 g/cm³ | [cite: N/A] |

| Appearance | White to yellow solid | [cite: N/A] |

Solubility Profile

Synthesis and Experimental Protocols

The synthesis of 3-Bromo-5-(methoxycarbonyl)benzoic acid can be achieved through a multi-step process, typically starting from a more readily available substituted toluene or benzoic acid derivative. The following is a representative experimental protocol based on established organic chemistry methodologies for analogous compounds.

Representative Synthesis of 3-Bromo-5-(methoxycarbonyl)benzoic acid

This synthesis can be conceptualized as a two-stage process: the bromination of a suitable precursor followed by the selective hydrolysis of a diester. A plausible route starts from dimethyl 5-bromoisophthalate.

Step 1: Selective Hydrolysis of Dimethyl 5-bromoisophthalate

-

Materials: Dimethyl 5-bromoisophthalate, Sodium Hydroxide (NaOH), Methanol, Water, Hydrochloric Acid (HCl), Diethyl ether.

-

Procedure:

-

Dissolve Dimethyl 5-bromoisophthalate in a mixture of methanol and water.

-

Add a stoichiometric equivalent of sodium hydroxide solution dropwise to the reaction mixture at room temperature.

-

Stir the mixture for several hours and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Acidify the aqueous residue with dilute hydrochloric acid to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture to yield pure 3-Bromo-5-(methoxycarbonyl)benzoic acid.

-

A simplified workflow for the synthesis of 3-Bromo-5-(methoxycarbonyl)benzoic acid.

Applications in Drug Discovery and Development

3-Bromo-5-(methoxycarbonyl)benzoic acid is a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The presence of three distinct functional groups—the carboxylic acid, the ester, and the bromine atom—allows for a variety of subsequent chemical transformations.

Structurally related brominated benzoic acid derivatives are frequently utilized as building blocks for the synthesis of bioactive compounds, including kinase inhibitors for cancer therapy. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds, while the carboxylic acid and ester groups can be readily converted into amides and other functional groups.

Role as a Precursor to Bioactive Molecules

While there is limited direct evidence of 3-Bromo-5-(methoxycarbonyl)benzoic acid itself having biological activity, its utility lies in its role as a scaffold. For instance, derivatives of similar benzoic acids have been investigated as inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.

Logical workflow illustrating the use of the title compound in synthesizing bioactive molecules.

Hypothetical Signaling Pathway Involvement of Downstream Products

Given that derivatives of this compound class are explored as kinase inhibitors, a common therapeutic strategy is to target signaling pathways that are hyperactivated in cancer. For example, a synthesized inhibitor might target a receptor tyrosine kinase (RTK) at the cell surface, thereby blocking downstream signaling cascades like the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

Diagram of a hypothetical signaling pathway targeted by a downstream kinase inhibitor.

An In-depth Technical Guide to 3-Bromo-5-(methoxycarbonyl)benzoic Acid: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-(methoxycarbonyl)benzoic acid, a halogenated aromatic carboxylic acid, presents a versatile molecular scaffold for applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its potential biological activities based on the known properties of structurally related benzoic acid derivatives. This document aims to serve as a foundational resource for researchers and professionals engaged in the fields of chemical synthesis and drug discovery.

Core Physical and Chemical Properties

3-Bromo-5-(methoxycarbonyl)benzoic acid, also known by its synonym 5-Bromoisophthalic acid monomethyl ester, is a substituted aromatic compound. Its key identifying and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 161796-10-7 | [1] |

| Molecular Formula | C₉H₇BrO₄ | [2] |

| Molecular Weight | 259.05 g/mol | [2] |

| Appearance | White to yellow solid | |

| Melting Point | 191-193 °C | |

| Boiling Point (Predicted) | 385.3 ± 32.0 °C | |

| pKa (Predicted) | 3.44 ± 0.10 | |

| Storage | Sealed in dry, Room Temperature | [2] |

Spectroscopic and Analytical Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of 3-Bromo-5-(methoxycarbonyl)benzoic acid. Below are the expected spectral characteristics based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The aromatic region will display signals corresponding to the three protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the bromo, carboxylic acid, and methoxycarbonyl substituents. The methyl ester will exhibit a singlet peak, typically in the range of 3.8-4.0 ppm.[3][4][5]

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. It is expected to show signals for the two carbonyl carbons (carboxylic acid and ester), the aromatic carbons, and the methyl carbon of the ester group. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the substituents.[3][6][7]

Infrared (IR) Spectroscopy

The FTIR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key expected absorption bands include:

-

A broad O-H stretching band for the carboxylic acid group, typically in the region of 3300-2500 cm⁻¹.[8][9]

-

A strong C=O stretching band for the carboxylic acid carbonyl, usually around 1700-1680 cm⁻¹.[8][9]

-

A C=O stretching band for the ester carbonyl, expected in the region of 1730-1715 cm⁻¹.

-

C-O stretching bands for the carboxylic acid and ester groups.

-

C-Br stretching vibrations at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 258 and 260 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. Common fragmentation pathways for aromatic carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[10][11]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of 3-Bromo-5-(methoxycarbonyl)benzoic acid, adapted from established procedures for structurally similar compounds.[12][13][14][15]

Synthesis of 3-Bromo-5-(methoxycarbonyl)benzoic Acid

This synthesis can be approached as a two-step process starting from isophthalic acid.

Step 1: Bromination of Isophthalic Acid to 5-Bromoisophthalic Acid [13][14]

-

Materials: Isophthalic acid, fuming sulfuric acid (or concentrated sulfuric acid), bromine.

-

Procedure:

-

In a suitable reaction vessel, dissolve isophthalic acid in fuming sulfuric acid with stirring.

-

Slowly add bromine to the solution.

-

Heat the reaction mixture at a controlled temperature (e.g., 130-150 °C) for several hours.

-

Monitor the reaction progress using a suitable analytical technique (e.g., HPLC or TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto ice water to precipitate the crude 5-bromoisophthalic acid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Step 2: Mono-esterification of 5-Bromoisophthalic Acid [12]

-

Materials: 5-Bromoisophthalic acid, anhydrous methanol, concentrated sulfuric acid (as catalyst).

-

Procedure:

-

Suspend the crude 5-bromoisophthalic acid in an excess of anhydrous methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours while stirring.

-

Monitor the reaction for the formation of the monomethyl ester. Controlling the stoichiometry of methanol and reaction time is crucial to favor mono-esterification over di-esterification.

-

After cooling, remove the excess methanol under reduced pressure.

-

The residue can then be worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water.

-

Caption: Synthetic pathway for 3-Bromo-5-(methoxycarbonyl)benzoic acid.

Purification Protocol

The crude product can be purified by recrystallization.

-

Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures with water) to find a suitable solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.

-

Procedure:

-

Dissolve the crude solid in a minimal amount of the hot recrystallization solvent.

-

If necessary, perform a hot filtration to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize the yield of crystals.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[15]

-

Potential Biological Activities and Applications in Drug Development

While specific biological activity data for 3-Bromo-5-(methoxycarbonyl)benzoic acid is limited in public literature, the broader class of substituted benzoic acids is known to exhibit a range of biological effects. This suggests potential avenues for investigation for the title compound.

Antimicrobial Activity

Benzoic acid and its derivatives are well-known for their antimicrobial properties. The presence of a bromine atom on the aromatic ring can enhance this activity.[16][17] It is plausible that 3-Bromo-5-(methoxycarbonyl)benzoic acid could exhibit antibacterial and/or antifungal properties.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [16]

-

Preparation of Bacterial/Fungal Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Prepare a series of dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions for the test organism.

-

Observation: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Enzyme Inhibition

Substituted benzoic acids have been identified as inhibitors of various enzymes.[18][19] The specific substitution pattern of 3-Bromo-5-(methoxycarbonyl)benzoic acid could allow it to interact with the active site of certain enzymes, making it a candidate for screening as an enzyme inhibitor.

Anticancer and Anti-inflammatory Potential

The benzoic acid scaffold is present in a number of anticancer and anti-inflammatory drugs.[20][21] The lipophilicity and electronic properties conferred by the bromo and methoxycarbonyl groups could lead to interactions with biological targets relevant to cancer or inflammation. Further screening in appropriate cellular and biochemical assays would be required to explore these potential activities.

Signaling Pathways

While a specific signaling pathway directly involving 3-Bromo-5-(methoxycarbonyl)benzoic acid has not been elucidated, the biosynthesis of benzoic acids in plants provides a relevant biological context. Benzoic acids are key intermediates in the biosynthesis of a wide range of primary and secondary metabolites. The core pathway involves the conversion of phenylalanine to benzoic acid.

Caption: Simplified overview of the benzoic acid biosynthesis pathway in plants.

Conclusion

3-Bromo-5-(methoxycarbonyl)benzoic acid is a readily synthesizable compound with a range of interesting physical and chemical properties. Its structural features suggest potential for biological activity, making it a valuable building block for medicinal chemistry and drug discovery programs. This technical guide provides a solid foundation of its known characteristics and methodologies for its synthesis and potential screening, encouraging further investigation into its therapeutic potential.

References

- 1. 2abiotech.net [2abiotech.net]

- 2. 3-Bromo-5-(methoxycarbonyl)benzoic acid - CAS:161796-10-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. hil9_sln.html [ursula.chem.yale.edu]

- 6. faculty.fiu.edu [faculty.fiu.edu]

- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Benzoic acid, 3-bromo- [webbook.nist.gov]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. DIMETHYL 5-BROMOISOPHTHALATE synthesis - chemicalbook [chemicalbook.com]

- 13. 5-BROMOISOPHTHALIC ACID | 23351-91-9 [chemicalbook.com]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]

- 16. benchchem.com [benchchem.com]

- 17. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. preprints.org [preprints.org]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-5-(methoxycarbonyl)benzoic acid

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-5-(methoxycarbonyl)benzoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a comprehensive understanding of the spectral characteristics of this compound.

Chemical Structure

Systematic Name: 3-Bromo-5-(methoxycarbonyl)benzoic acid Molecular Formula: C₉H₇BrO₄ Structure:

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 3-Bromo-5-(methoxycarbonyl)benzoic acid is expected to show signals corresponding to the aromatic protons, the methoxy protons of the ester group, and the acidic proton of the carboxylic acid. The chemical shifts (δ) are predicted based on the electronic environment of each proton.

Table 1: Predicted ¹H NMR Data for 3-Bromo-5-(methoxycarbonyl)benzoic acid (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | Singlet, broad | 1H | -COOH |

| ~8.45 | Triplet (t) | 1H | Ar-H |

| ~8.30 | Triplet (t) | 1H | Ar-H |

| ~8.15 | Triplet (t) | 1H | Ar-H |

| ~3.90 | Singlet (s) | 3H | -OCH₃ |

Note: The exact chemical shifts of the aromatic protons are difficult to predict precisely without experimental data and may appear as a complex multiplet. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in singlet peaks for each unique carbon atom.

Table 2: Predicted ¹³C NMR Data for 3-Bromo-5-(methoxycarbonyl)benzoic acid (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~166.0 | -C OOH |

| ~165.0 | -C OOCH₃ |

| ~137.0 | Ar-C |

| ~134.5 | Ar-C |

| ~133.0 | Ar-C |

| ~131.0 | Ar-C |

| ~129.0 | Ar-C |

| ~122.0 | Ar-C -Br |

| ~53.0 | -OC H₃ |

Experimental Protocols

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like 3-Bromo-5-(methoxycarbonyl)benzoic acid.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃). The choice of solvent can influence the chemical shifts.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Standard: An internal standard, such as tetramethylsilane (TMS), is often added to the solvent by the manufacturer to provide a reference signal at 0.00 ppm.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Matching: The NMR probe should be tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C) and matched to the impedance of the instrument.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

-

Acquisition Parameters (¹H NMR):

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

-

Acquisition Parameters (¹³C NMR):

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Proton Decoupling: Broadband proton decoupling is applied to simplify the spectrum and enhance the signal-to-noise ratio.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower sensitivity of the ¹³C nucleus.

-

Visualization of Structure-Spectra Correlation

The following diagram illustrates the logical relationship between the chemical structure of 3-Bromo-5-(methoxycarbonyl)benzoic acid and its predicted NMR signals.

Predicted NMR signal assignments for the molecule.

An In-depth Technical Guide to the Solubility of 3-Bromo-5-(methoxycarbonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Bromo-5-(methoxycarbonyl)benzoic acid, a key intermediate in various synthetic pathways. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document outlines qualitative solubility characteristics, presents quantitative data for the parent compound, benzoic acid, as a proxy, and provides detailed experimental protocols for determining solubility.

Solubility Profile

For comparative purposes, the following table summarizes the qualitative solubility of 3-Bromo-5-(methoxycarbonyl)benzoic acid and the quantitative solubility of benzoic acid in common solvents.

| Solvent | 3-Bromo-5-(methoxycarbonyl)benzoic Acid (Qualitative) | Benzoic Acid (Quantitative at 25°C) |

| Water | Insoluble | 0.34 g / 100 mL |

| Ethanol | Soluble | 58.4 g / 100 mL |

| Chloroform | Soluble | 15.1 g / 100 mL |

| Acetone | Soluble | 50.8 g / 100 mL |

| Dimethyl Sulfoxide (DMSO) | Soluble | 111.2 g / 100 mL |

| Diethyl Ether | Soluble | 40.5 g / 100 mL |

| Hexane | Sparingly soluble to insoluble | 0.9 g / 100 mL |

Note: The qualitative solubility of 3-Bromo-5-(methoxycarbonyl)benzoic acid is inferred from its chemical structure and general chemical principles. The quantitative data for benzoic acid is provided for context and as a general indicator of the solubility behavior of aromatic carboxylic acids.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the qualitative and quantitative determination of the solubility of a compound like 3-Bromo-5-(methoxycarbonyl)benzoic acid.

Qualitative Solubility Testing

This protocol provides a systematic approach to classify the solubility of a compound in various solvents.[1][2][3][4]

Materials:

-

3-Bromo-5-(methoxycarbonyl)benzoic acid

-

Small test tubes (10 x 75 mm)

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Solvents: Distilled water, diethyl ether, 5% w/v Sodium Hydroxide (NaOH), 5% w/v Sodium Bicarbonate (NaHCO₃), 5% v/v Hydrochloric Acid (HCl)

Procedure:

-

Water Solubility: Add approximately 20 mg of the compound to a test tube. Add 1 mL of distilled water in 0.2 mL increments, vortexing after each addition. Observe for dissolution. If the compound dissolves, it is water-soluble.

-

Ether Solubility: If the compound is water-soluble, test its solubility in diethyl ether using the same procedure.

-

Aqueous Base Solubility: If the compound is water-insoluble, test its solubility in 5% NaOH and 5% NaHCO₃. Add 1 mL of the basic solution to a test tube containing ~20 mg of the compound and vortex. Solubility in 5% NaOH indicates an acidic compound. Solubility in 5% NaHCO₃ indicates a relatively strong acid, such as a carboxylic acid.

-

Aqueous Acid Solubility: If the compound is insoluble in water and aqueous base, test its solubility in 5% HCl. Add 1 mL of the acidic solution to a test tube containing ~20 mg of the compound and vortex. Solubility in 5% HCl suggests a basic compound (e.g., an amine).

Quantitative Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

3-Bromo-5-(methoxycarbonyl)benzoic acid

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Solvent of interest

Procedure:

-

Sample Preparation: Add an excess amount of 3-Bromo-5-(methoxycarbonyl)benzoic acid to a series of vials, ensuring a solid phase remains.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a known volume of a suitable solvent.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted aliquot using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Diagrams

The following diagrams illustrate a logical workflow for solubility testing and a representative synthetic pathway for a related compound.

Caption: Logical workflow for qualitative solubility analysis.

Caption: Representative synthetic workflow for a related compound.[5]

References

In-Depth Technical Guide: 3-Bromo-5-(methoxycarbonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-(methoxycarbonyl)benzoic acid, a substituted benzoic acid derivative of interest in organic synthesis and medicinal chemistry. While the definitive single-crystal X-ray structure of this specific compound is not publicly available at the time of this publication, this document serves as a valuable resource by detailing its synthesis, physicochemical properties, and the generalized, state-of-the-art methodologies for crystal structure determination of related small organic molecules. This guide is intended to equip researchers with the necessary information for its synthesis and to provide a robust framework for its potential crystallographic analysis.

Introduction

3-Bromo-5-(methoxycarbonyl)benzoic acid is an aromatic carboxylic acid featuring both a bromine atom and a methoxycarbonyl group as substituents on the benzene ring. This unique substitution pattern makes it a versatile building block in the synthesis of more complex molecules, including potential pharmaceutical intermediates. The presence of the bromine atom allows for various cross-coupling reactions, while the carboxylic acid and ester functionalities provide sites for amidation, esterification, and other derivatizations. Understanding the precise three-dimensional structure of this molecule through single-crystal X-ray diffraction would provide invaluable insights into its solid-state packing, intermolecular interactions, and conformational preferences, which are critical for rational drug design and materials science.

Despite a thorough search of crystallographic databases, a published crystal structure for 3-Bromo-5-(methoxycarbonyl)benzoic acid could not be located. Therefore, this guide presents the available chemical data for the compound and provides a detailed, generalized protocol for obtaining and analyzing its crystal structure, based on established methods for similar benzoic acid derivatives.

Physicochemical Properties

The key physicochemical properties of 3-Bromo-5-(methoxycarbonyl)benzoic acid are summarized in the table below. These properties are essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrO₄ | - |

| Molecular Weight | 259.05 g/mol | - |

| CAS Number | 161796-10-7 | - |

| Appearance | White to off-white solid | Generic |

| Purity | >95% (typical) | Commercial Suppliers |

| Density (Predicted) | 1.6±0.1 g/cm³ | [1] |

Synthesis and Purification

The synthesis of 3-Bromo-5-(methoxycarbonyl)benzoic acid can be achieved through standard organic chemistry transformations. A common route involves the selective oxidation of a methyl group and subsequent esterification, or vice-versa, on a substituted toluene precursor.

Experimental Protocol: Synthesis

A plausible synthetic route starts from 3-bromo-5-methylbenzoic acid, which is then esterified.

Step 1: Oxidation of 1-bromo-3,5-dimethylbenzene (Not for the target compound, but for a precursor)

This step is for a related precursor, 3-bromo-5-methylbenzoic acid.

-

In a round-bottom flask, suspend 1-bromo-3,5-dimethylbenzene in a mixture of pyridine and water.

-

Heat the mixture to 80°C.

-

Add potassium permanganate (KMnO₄) portion-wise over a period of 45 minutes.

-

Maintain the reaction at 80°C for an additional 1.5 hours after the addition is complete.

-

Filter the hot solution to remove manganese dioxide.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude 3-bromo-5-methylbenzoic acid.

-

Extract the aqueous solution with ethyl acetate.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography.

Step 2: Esterification of 3-bromo-5-carboxybenzoic acid (A conceptual pathway)

A direct synthesis for the target molecule was not found, but a standard Fischer esterification of the corresponding diacid or selective esterification would be a viable route.

-

Dissolve 3-bromo-5-carboxybenzoic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate to obtain the crude product.

-

Purify by recrystallization or column chromatography to yield pure 3-Bromo-5-(methoxycarbonyl)benzoic acid.

Experimental Protocol: Recrystallization for Purification and Crystal Growth

Recrystallization is a critical step for purifying the final compound and for growing single crystals suitable for X-ray diffraction.

-

Dissolve the crude 3-Bromo-5-(methoxycarbonyl)benzoic acid in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol, methanol, or an ethanol/water mixture).

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal and any insoluble impurities.

-

Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-ordered crystals.

-

Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Workflow for Synthesis and Purification

Generalized Protocol for Single-Crystal X-ray Diffraction

While the crystal structure for 3-Bromo-5-(methoxycarbonyl)benzoic acid has not been determined, the following protocol outlines the general steps involved in the structure determination of a small organic molecule. This methodology is standard in the field of chemical crystallography.

Crystal Selection and Mounting

-

High-quality, single crystals with dimensions typically in the range of 0.1-0.3 mm are required.[2]

-

Under a microscope, select a crystal that is free of cracks and other visible defects.

-

Mount the selected crystal on a goniometer head using a suitable adhesive or cryoprotectant oil.[3]

Data Collection

-

Mount the goniometer head onto the diffractometer.

-

The crystal is typically cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

-

An initial set of diffraction images is collected to determine the unit cell parameters and the crystal's orientation matrix.

-

A full sphere of diffraction data is then collected by rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam. Modern diffractometers with area detectors can collect thousands of reflections in a relatively short period.[3]

Data Reduction and Structure Solution

-

The raw diffraction data is processed to integrate the intensities of each reflection and apply corrections for factors such as Lorentz-polarization effects and absorption.

-

The space group of the crystal is determined from the systematic absences in the diffraction data.

-

The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

-

An initial model of the molecular structure is built into the electron density map.

Structure Refinement and Validation

-

The initial structural model is refined using least-squares methods, which adjust the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

-

Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

-

The final model is validated by checking various crystallographic metrics, such as the R-factor, goodness-of-fit, and the residual electron density map.

-

The final atomic coordinates, bond lengths, bond angles, and other geometric parameters are then reported in a standard format, such as a Crystallographic Information File (CIF).

Workflow for Crystal Structure Determination

Potential Signaling Pathways and Biological Relevance

While no specific biological activity or involvement in signaling pathways has been reported for 3-Bromo-5-(methoxycarbonyl)benzoic acid, its structural motifs are present in various bioactive molecules. Benzoic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The bromo and methoxycarbonyl substituents can influence the molecule's lipophilicity, electronic properties, and ability to form hydrogen bonds, all of which are critical for interaction with biological targets. Further research, including biological screening and computational modeling, would be necessary to elucidate any potential therapeutic applications for this compound and its derivatives.

Conclusion

3-Bromo-5-(methoxycarbonyl)benzoic acid is a valuable synthetic intermediate with potential applications in medicinal chemistry and materials science. Although its crystal structure remains to be determined, this guide provides a comprehensive summary of its known properties and detailed protocols for its synthesis and purification. Furthermore, the generalized workflow for single-crystal X-ray diffraction offers a clear roadmap for researchers aiming to elucidate its three-dimensional structure. The determination of its crystal structure would be a significant contribution to the field, enabling a deeper understanding of its chemical behavior and facilitating its use in the rational design of new functional molecules.

References

starting materials for the synthesis of 3-Bromo-5-(methoxycarbonyl)benzoic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 3-Bromo-5-(methoxycarbonyl)benzoic acid, a valuable building block in pharmaceutical and materials science research. The document details the key starting materials, reaction pathways, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

3-Bromo-5-(methoxycarbonyl)benzoic acid, also identified as 5-bromoisophthalic acid monomethyl ester, is a substituted aromatic dicarboxylic acid derivative. Its structure, featuring a bromine atom and two carboxylic acid functionalities with one selectively esterified, makes it a versatile intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients and functional polymers. This guide outlines two principal synthetic pathways starting from readily available commercial precursors: Isophthalic Acid and 3,5-Dimethylbenzoic Acid.

Synthetic Pathways

Two main synthetic routes have been identified for the preparation of 3-Bromo-5-(methoxycarbonyl)benzoic acid. The choice of pathway may depend on the availability of starting materials, desired scale, and safety considerations.

Route 1: Synthesis from Isophthalic Acid

This pathway involves a two-step process: the bromination of isophthalic acid followed by the selective monoesterification of the resulting 5-bromoisophthalic acid.

Caption: Synthetic workflow starting from Isophthalic Acid.

Route 2: Synthesis from 3,5-Dimethylbenzoic Acid

This alternative route proceeds through the bromination of 3,5-dimethylbenzoic acid, followed by the oxidation of one of the methyl groups to a carboxylic acid, and finally, a selective esterification.

Caption: Synthetic workflow starting from 3,5-Dimethylbenzoic Acid.

Experimental Protocols

Route 1: From Isophthalic Acid

Step 1: Synthesis of 5-Bromoisophthalic Acid

Two effective methods for the bromination of isophthalic acid are presented below.

Method A: Using N-Bromosuccinimide

-

Procedure: In a 100 mL round-bottomed flask, isophthalic acid (10 g, 60 mmol) is dissolved in concentrated sulfuric acid (60 mL, 98%) with stirring. To this solution, N-bromosuccinimide (12.8 g, 72 mmol) is added in portions over 10 minutes while maintaining the temperature at 60°C in an oil bath. The reaction mixture is stirred at 60°C overnight. After cooling to room temperature, the reaction is quenched by pouring it into an ice/water mixture. The resulting precipitate is collected by filtration, washed with hexane (2 x 60 mL), and dried under reduced pressure. The crude product is purified by recrystallization from ethyl acetate.[1]

-

Yield: 20%[1]

Method B: Using Bromine in Fuming Sulfuric Acid

-

Procedure: In a 50 mL pressure-sealable glass tube, isophthalic acid (1.66 g, 10 mmol), 30 wt% fuming sulfuric acid (6.00 g), and bromine (1.6 g, 10 mmol) are combined. The mixture is stirred at 150°C for 22 hours. After cooling to room temperature, the contents are poured into a beaker containing ice water to precipitate the product. The solid is collected by filtration, washed, and dried under reduced pressure. The crude product can be purified by recrystallization from methanol.

-

Yield: 81.9% (crude)[2]

Step 2: Selective Monoesterification of 5-Bromoisophthalic Acid

A reliable method for the selective monoesterification is crucial for the success of this synthetic route.

Route 2: From 3,5-Dimethylbenzoic Acid

Step 1: Synthesis of 3-Bromo-5-methylbenzoic acid

-

Procedure: A general method for the bromination of a benzoic acid derivative involves dissolving the starting material in glacial acetic acid and adding bromine in the presence of a catalyst like iron powder or a mixture of zinc dust and iodine.[6] The reaction mixture is typically heated to facilitate the electrophilic aromatic substitution. For instance, 20 g of the aromatic compound is mixed with 0.1 g of zinc dust and 0.1 g of iodine in 25 mL of glacial acetic acid. Excess bromine (10 mL) is added dropwise with stirring, and the mixture is heated on a steam bath for 5 hours. The product is isolated by evaporating the solvent and treating the residue with ice-cold water.[6]

Step 2: Oxidation of 3-Bromo-5-methylbenzoic acid to 5-Bromoisophthalic Acid

-

Procedure: The oxidation of the remaining methyl group can be achieved using a strong oxidizing agent like potassium permanganate (KMnO₄). In a procedure for a similar compound, 1-bromo-3,5-dimethylbenzene (15 g, 81 mmol) is heated to 80°C in a mixture of pyridine (133 mL) and water (83 mL).[7] Potassium permanganate (25.6 g, 162 mmol) is added in portions over 45 minutes. The mixture is heated for an additional 1.5 hours. The hot solution is then filtered, and the filtrate is acidified with concentrated hydrochloric acid. The product is extracted with an organic solvent like ethyl acetate.[7] This procedure would need to be adapted for 3-bromo-5-methylbenzoic acid.

Step 3: Selective Monoesterification of 5-Bromoisophthalic Acid

-

Procedure: The final step is identical to Step 2 of Route 1. Please refer to the procedure described above.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthetic steps. It is important to note that yields can vary based on reaction scale and purity of reagents.

| Starting Material | Intermediate | Product | Reagents | Yield | Reference |

| Isophthalic Acid | 5-Bromoisophthalic Acid | - | N-Bromosuccinimide, H₂SO₄ | 20% | [1] |

| Isophthalic Acid | 5-Bromoisophthalic Acid | - | Bromine, Fuming H₂SO₄ | 81.9% (crude) | [2] |

| 1-Bromo-3,5-dimethylbenzene | 3-Bromo-5-methylbenzoic acid | - | KMnO₄, Pyridine, H₂O | 29% | [7] |

Conclusion

This technical guide provides a detailed overview of the primary synthetic strategies for producing 3-Bromo-5-(methoxycarbonyl)benzoic acid. Route 1, starting from isophthalic acid, is a more direct approach, with the main challenge being the selective monoesterification. Route 2, commencing with 3,5-dimethylbenzoic acid, involves more steps but may offer an alternative if the starting material is more readily available. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient and reproducible synthesis of this important chemical intermediate. Further optimization of the selective monoesterification step is recommended to improve the overall efficiency of both synthetic routes.

References

- 1. 5-BROMOISOPHTHALIC ACID | 23351-91-9 [chemicalbook.com]

- 2. KR100787277B1 - Method for preparing 5-bromoisophthalic acid compound - Google Patents [patents.google.com]

- 3. Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]

- 6. jcsp.org.pk [jcsp.org.pk]

- 7. 3-bromo-5-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

The Reactivity of Substituted Bromobenzoic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the reactivity of substituted bromobenzoic acids. It delves into the electronic and steric effects of substituents on the chemical behavior of these compounds, with a focus on reactions of significant interest in organic synthesis and drug development. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key transformations are provided. Visual diagrams of reaction mechanisms and workflows are included to facilitate a deeper understanding of the core concepts.

Introduction: The Influence of Substituents on Reactivity

The reactivity of a substituted bromobenzoic acid is fundamentally governed by the electronic and steric nature of the substituents on the aromatic ring. These substituents can significantly alter the electron density distribution within the molecule, thereby influencing the acidity of the carboxylic acid, the susceptibility of the aromatic ring to nucleophilic attack, and the efficiency of metal-catalyzed cross-coupling reactions.

The position of the substituent relative to the carboxylic acid and bromine atom is also critical. Ortho, meta, and para isomers of the same substituted bromobenzoic acid can exhibit markedly different chemical properties. A key concept for understanding these electronic effects is the Hammett equation, which provides a quantitative framework for correlating reaction rates and equilibrium constants with the electron-donating or electron-withdrawing nature of substituents.[1][2][3]

Quantitative Analysis of Substituent Effects

Acidity of Substituted Bromobenzoic Acids (pKa Values)

The acidity of a substituted bromobenzoic acid is a direct measure of the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups (EWGs) stabilize the negative charge of the carboxylate anion through inductive and/or resonance effects, leading to a lower pKa value and thus higher acidity. Conversely, electron-donating groups (EDGs) destabilize the anion, resulting in a higher pKa.

The "ortho effect" is a notable phenomenon where ortho-substituted benzoic acids are generally stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent.[2] This is primarily attributed to steric hindrance, which forces the carboxylic acid group out of the plane of the benzene ring, thereby disrupting resonance stabilization of the neutral acid and stabilizing the carboxylate anion.

Table 1: pKa Values of Representative Substituted Bromobenzoic Acids

| Substituent | Position | pKa |

| -H | - | 4.00 |

| -Br | 2 (ortho) | 2.85 |

| -Br | 3 (meta) | 3.81 |

| -Br | 4 (para) | 3.97 |

| -NO₂ | 3 | 3.45 |

| -NO₂ | 4 | 3.44 |

| -CH₃ | 3 | 4.27 |

| -CH₃ | 4 | 4.37 |

| -OCH₃ | 3 | 4.09 |

| -OCH₃ | 4 | 4.47 |

| -OH | 4 | 4.54 |

| -CN | 4 | 3.55 |

Hammett Substituent Constants (σ)

The Hammett equation, log(k/k₀) = σρ or log(K/K₀) = σρ, quantitatively describes the effect of meta and para substituents on the rates (k) and equilibria (K) of reactions of benzene derivatives.[1][2][3] The substituent constant (σ) is a measure of the electronic effect of a particular substituent, while the reaction constant (ρ) reflects the sensitivity of a given reaction to these effects. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Table 2: Hammett Substituent Constants (σ) for Common Functional Groups

| Substituent | σ (meta) | σ (para) |

| -H | 0.00 | 0.00 |

| -Br | 0.39 | 0.23 |

| -Cl | 0.37 | 0.23 |

| -I | 0.35 | 0.18 |

| -NO₂ | 0.71 | 0.78 |

| -CN | 0.56 | 0.66 |

| -COCH₃ | 0.38 | 0.50 |

| -COOH | 0.37 | 0.45 |

| -CH₃ | -0.07 | -0.17 |

| -OCH₃ | 0.12 | -0.27 |

| -OH | 0.12 | -0.37 |

| -NH₂ | -0.16 | -0.66 |

Key Reactions of Substituted Bromobenzoic Acids

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds, typically between an organoboron compound and an organic halide.[4][5] For substituted bromobenzoic acids, this reaction is invaluable for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and advanced materials.

The reactivity in Suzuki coupling is influenced by both electronic and steric factors. Electron-withdrawing groups on the bromobenzoic acid generally increase the rate of oxidative addition, which is often the rate-determining step.[4] Conversely, bulky substituents near the bromine atom can hinder the approach of the palladium catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

3-Bromobenzoic acid (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

-

Triphenylphosphine (PPh₃, 0.04 mmol)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

Toluene (10 mL)

-

Water (2 mL)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask, add 3-bromobenzoic acid, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

-

Add degassed toluene and water to the flask.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Fischer Esterification

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[6][7][8][9][10] The reaction is an equilibrium process, and to achieve high yields of the ester, it is common to use an excess of the alcohol or to remove water as it is formed. The reactivity of substituted bromobenzoic acids in Fischer esterification is influenced by both electronic and steric effects. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, but bulky ortho substituents can sterically hinder the approach of the alcohol.

Caption: Mechanism of Fischer Esterification.

Materials:

-

4-Bromobenzoic acid (5.0 g, 24.9 mmol)

-

Methanol (50 mL)

-

Concentrated sulfuric acid (H₂SO₄, 1 mL)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Sodium bicarbonate (saturated aqueous solution)

-

Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-bromobenzoic acid in methanol.

-

Carefully add concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-bromobenzoate.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol.

Nucleophilic Aromatic Substitution (SNAAr)

Nucleophilic aromatic substitution (SNAAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring.[11][12][13][14][15] For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group.[11][12][15] The bromine atom in bromobenzoic acids can be displaced by strong nucleophiles if the ring is sufficiently activated by other substituents like nitro groups. The carboxylic acid group itself is a deactivating group for electrophilic substitution but an activating group for nucleophilic substitution, especially in its deprotonated (carboxylate) form.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Materials:

-

4-Bromo-3-nitrobenzoic acid (1.0 mmol)

-

Sodium methoxide (1.2 mmol)

-

Methanol (10 mL)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve 4-bromo-3-nitrobenzoic acid in methanol in a round-bottom flask.

-

Add sodium methoxide to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl) until the product precipitates.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization.

Conclusion

The reactivity of substituted bromobenzoic acids is a rich and complex field, with profound implications for synthetic chemistry and drug discovery. A thorough understanding of the interplay between electronic and steric effects, as quantified by parameters like pKa and Hammett constants, is essential for predicting and controlling the outcome of chemical reactions. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals working with these versatile chemical building blocks. Careful selection of reaction conditions and a deep appreciation for the underlying principles of reactivity will continue to drive innovation in the synthesis of novel and functional molecules.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. byjus.com [byjus.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. dalalinstitute.com [dalalinstitute.com]

- 15. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-5-(methoxycarbonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3-Bromo-5-(methoxycarbonyl)benzoic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals and functional materials.

Introduction

The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of carbon-carbon bonds.[1] It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. 3-Bromo-5-(methoxycarbonyl)benzoic acid is a particularly useful substrate as it possesses three key functional groups: a bromine atom, which serves as the reactive site for the coupling; a methoxycarbonyl (ester) group; and a carboxylic acid group. These additional functionalities allow for further synthetic modifications, making it a valuable intermediate in the synthesis of diverse molecular architectures.

Derivatives of this compound are key intermediates in the development of therapeutic agents, including SGLT2 inhibitors for diabetes treatment.[2] The ability to introduce a wide range of aryl and heteroaryl substituents at the 3-position via Suzuki coupling allows for the systematic exploration of structure-activity relationships in drug discovery programs.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (3-Bromo-5-(methoxycarbonyl)benzoic acid), forming a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, forming a new diorganopalladium(II) complex.

-

Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Data Presentation: Representative Suzuki Coupling Reactions

While specific quantitative data for the Suzuki coupling of 3-Bromo-5-(methoxycarbonyl)benzoic acid is not extensively available in the reviewed literature, the following table summarizes typical conditions and yields for the coupling of structurally similar bromobenzoic acid derivatives with various arylboronic acids. This data serves as a valuable reference for reaction optimization.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (Equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 3-Bromobenzoic Acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ (3.0) | Water | Room Temp. | 1.5 | 97 |

| 2 | 3-Bromobenzoic Acid | 4-Methylphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ (3.0) | Water | Room Temp. | 1.5 | 95 |

| 3 | 3-Bromobenzoic Acid | 4-Methoxyphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ (3.0) | Water | Room Temp. | 1.5 | 99 |

| 4 | 3-Bromobenzoic Acid | 4-Fluorophenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ (3.0) | Water | Room Temp. | 1.5 | 89 |

| 5 | 4-Bromobenzoic Acid | Phenylboronic acid | Water-soluble fullerene-supported PdCl₂ (0.05) | K₂CO₃ (2.0) | Water | Room Temp. | 4 | >90 |

| 6 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | High |

| 7 | 3,5-Dibromo-4-methoxybenzoic acid | Arylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (3.0) | Toluene/Ethanol/Water | 80-110 | 16-24 | Moderate to High |

Experimental Protocols

The following are representative protocols for the Suzuki-Miyaura coupling reaction of 3-Bromo-5-(methoxycarbonyl)benzoic acid with an arylboronic acid. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a standard and widely applicable method for the Suzuki coupling of aryl bromides.

Materials:

-

3-Bromo-5-(methoxycarbonyl)benzoic acid (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane/Water (4:1 v/v)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-5-(methoxycarbonyl)benzoic acid, the arylboronic acid, and potassium carbonate.

-

Evacuate the flask and backfill with an inert gas (repeat three times).

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst to the reaction mixture.

-

Heat the mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the aqueous layer and extract it with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

-

3-Bromo-5-(methoxycarbonyl)benzoic acid (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-5 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

1,4-Dioxane/Water (4:1 v/v)

-

Microwave reactor vial

-

Magnetic stir bar

Procedure:

-

In a microwave reactor vial, combine 3-Bromo-5-(methoxycarbonyl)benzoic acid, the arylboronic acid, Pd(dppf)Cl₂, and cesium carbonate.

-

Add the 1,4-dioxane/water solvent mixture.

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 120-150 °C for 15-60 minutes with stirring.

-

After the reaction is complete, cool the vial to room temperature.

-

Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: General experimental workflow for Suzuki coupling.

References

Application Notes and Protocols for Amide Bond Formation Using 3-Bromo-5-(methoxycarbonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of amide derivatives from 3-bromo-5-(methoxycarbonyl)benzoic acid. This compound is a valuable building block in medicinal chemistry and drug discovery, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR). The following protocols detail standard amide coupling techniques, including the use of common coupling reagents, reaction conditions, and purification methods.

Introduction

Amide bond formation is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry, as the amide functional group is a cornerstone of many biologically active molecules, including peptides and small-molecule drugs.[1][2][3] 3-Bromo-5-(methoxycarbonyl)benzoic acid provides a versatile scaffold for chemical modification. The carboxylic acid moiety can be readily converted to an amide, while the bromo substituent offers a handle for further functionalization, such as cross-coupling reactions.

This document outlines two common and effective protocols for the synthesis of amides from 3-bromo-5-(methoxycarbonyl)benzoic acid: one utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), and another employing the more reactive uronium-based coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Data Presentation

The following table summarizes representative reaction conditions and expected yields for amide bond formation with benzoic acid analogs using common coupling reagents. While specific data for 3-bromo-5-(methoxycarbonyl)benzoic acid is not provided in the literature, high yields can be anticipated under optimized conditions based on data from structurally similar compounds.[4]

| Carboxylic Acid | Amine | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) |

| 4-Bromo-2-nitrobenzoic acid | 3,5-Dimethoxyaniline | EDC, HOBt, DIPEA | DMF | 12 | 85 |

| 4-Bromo-2-aminobenzoic acid | 3,5-Dimethoxyaniline | EDCI, HOBt | DMF | 12 | 78 |

| Benzoic Acid | Aniline | EDC, HOBt, DIEA | DMF | Overnight | 85 |

Table 1: Representative Amidation Reactions of Benzoic Acid Analogs.[4]

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a standard procedure for the coupling of 3-bromo-5-(methoxycarbonyl)benzoic acid with a primary or secondary amine using EDC as the coupling agent and HOBt to minimize side reactions and racemization.[4][5]

Materials:

-

3-Bromo-5-(methoxycarbonyl)benzoic acid

-

Desired primary or secondary amine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-5-(methoxycarbonyl)benzoic acid (1.0 equivalent).

-

Dissolve the starting material in anhydrous DMF or DCM.

-

Add the desired amine (1.1 equivalents), HOBt (1.2 equivalents), and DIPEA (2.0 equivalents) to the solution.[4]

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC (1.2 equivalents) portion-wise to the stirred solution.[4]

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3 times) and brine (1 time).[4]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the desired amide.

Protocol 2: HATU Mediated Amide Coupling

This protocol utilizes HATU, a more reactive coupling reagent that is often effective for sterically hindered substrates or when faster reaction times are desired.[6][7]

Materials:

-

3-Bromo-5-(methoxycarbonyl)benzoic acid

-

Desired primary or secondary amine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 3-bromo-5-(methoxycarbonyl)benzoic acid (1.0 equivalent) in anhydrous DMF.

-

Add HATU (1.1 equivalents) and DIPEA or TEA (2.0-3.0 equivalents) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add the desired amine (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-6 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, dilute with ethyl acetate.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution (3 times) followed by brine (1 time).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel or recrystallization.

Visualizations

Experimental Workflow for EDC/HOBt Mediated Amide Coupling

Caption: Workflow for EDC/HOBt mediated amide synthesis.

Mechanism of Carbodiimide-Mediated Amide Formation with HOBt

Caption: Activation pathway in EDC/HOBt coupling.

References

- 1. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 7. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

Application Notes and Protocols for the Use of 3-Bromo-5-(methoxycarbonyl)benzoic Acid in the Synthesis of Metal-Organic Frameworks